N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 2,4-dimethylphenyl group at the 2-position and a 3-phenylpropanamide moiety at the 3-position. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in targeting circadian rhythm regulators (e.g., CRY proteins) or metabolic pathways .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-8-10-20(16(2)12-15)25-22(18-13-27-14-19(18)24-25)23-21(26)11-9-17-6-4-3-5-7-17/h3-8,10,12H,9,11,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMMSXYAJKBNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the phenylpropanamide moiety. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often include controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[3,4-c]pyrazole scaffold but differ in substituents, leading to variations in biological activity, selectivity, and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Selectivity :
- The 3,4-dimethylbenzamide group in compound 11 confers selectivity for CRY1 over CRY2, while the cyclopentane-carboxamide in compound 12 shifts preference toward CRY2 . The target compound’s 3-phenylpropanamide group, with a longer aliphatic chain and unsubstituted phenyl ring, may alter binding affinity due to increased hydrophobicity or steric effects.
Synthetic Feasibility :
- The synthesis of similar compounds (e.g., compound 4 in ) involves coupling pyrazole intermediates with acyl chlorides or activated amides under mild conditions (yields ~67%) . This suggests the target compound could be synthesized via analogous routes.
The 3-phenylpropanamide substituent may enhance lipophilicity compared to benzamide derivatives, influencing membrane permeability .
Research Implications and Limitations
Structural Optimization :
- Replacing the benzamide group with propanamide (as in the target compound) could balance selectivity and pharmacokinetics. However, the absence of electron-withdrawing groups (e.g., fluorine in compound 4) might reduce metabolic stability .
Unresolved Questions :
- The role of the 2,4-dimethylphenyl group in CRY binding remains unclear. Comparative molecular docking studies with compound 11 could elucidate its contribution to target engagement .
Need for Experimental Validation :
- Critical parameters such as IC₅₀, solubility, and in vivo efficacy remain unreported for the target compound. Future studies should prioritize these assessments.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a phenylpropanamide moiety. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potentially contributes to its biological activity. The molecular formula is C20H22N2OS, with a molecular weight of approximately 342.46 g/mol.
Biological Activity Overview
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole scaffold is associated with anti-inflammatory activities. Compounds with similar structures have been shown to reduce inflammation markers in vitro.
- PPARγ Modulation : Some derivatives of pyrazole compounds have been identified as partial agonists of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat storage. This suggests potential applications in treating metabolic disorders like diabetes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the following steps:
- Preparation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Functionalization : The core is then functionalized with the 2,4-dimethylphenyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Coupling : The final step involves coupling the thieno[3,4-c]pyrazole intermediate with 3-phenylpropanamide under controlled reaction conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by variations in its chemical structure. A comparative analysis with other pyrazole derivatives reveals that:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl) on the phenyl ring increases lipophilicity and may enhance cellular uptake.
- Core Modifications : Alterations in the thieno[3,4-c]pyrazole core can significantly affect binding affinity and biological efficacy.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated various thieno[3,4-c]pyrazole derivatives for their anticancer properties against different cancer cell lines. Results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells .
- Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could effectively reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential for anti-inflammatory therapies .
- PPARγ Agonism : A series of dihydropyrano[2,3-c]pyrazoles were assessed for PPARγ activity; findings suggested that modifications to the pyrazole scaffold could yield potent partial agonists suitable for diabetes treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
